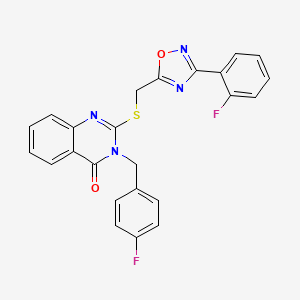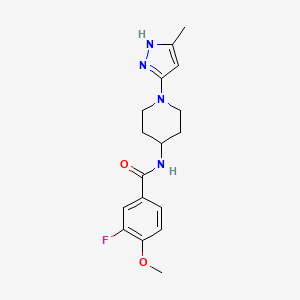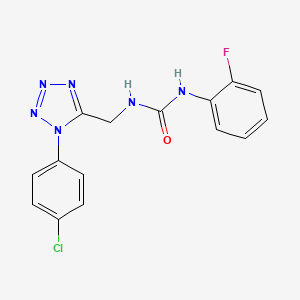
1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several functional groups including a tetrazole ring, a urea linkage, and two phenyl rings, one of which is substituted with a fluorine atom and the other with a chlorine atom . These functional groups could potentially give this compound a variety of interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tetrazole ring and the urea linkage. The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which would likely make it quite reactive. The urea linkage is a functional group that contains a carbonyl group (C=O) flanked by two amine groups (NH2), which could also contribute to the reactivity of this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the tetrazole ring and the urea linkage, as well as the halogen substituents on the phenyl rings. For example, it might be expected to have a relatively high melting point due to the presence of the polar urea linkage and the potential for hydrogen bonding .Scientific Research Applications
Pesticidal Applications
One significant application of similar chemical structures is in the development of pesticides, notably benzoylurea pesticides. For example, the crystal structure analysis of flufenoxuron, a benzoylurea pesticide, reveals insights into its mode of action and potential for pest control. This class of pesticides interferes with the development of insect cuticles, effectively acting as insect growth regulators by inhibiting chitin synthesis (Jeon et al., 2014).
Material Science and Corrosion Inhibition
Compounds with urea functionalities have been studied for their potential in materials science, particularly in corrosion inhibition for metals. The study by Bahrami & Hosseini (2012) on organic compounds containing urea structures demonstrates their effectiveness in protecting mild steel against corrosion in acidic environments. This research highlights the relevance of urea derivatives in developing corrosion inhibitors for industrial applications (Bahrami & Hosseini, 2012).
Medicinal Chemistry and Biological Activity
Urea derivatives also find applications in medicinal chemistry, where their biological activities can be tailored for therapeutic purposes. For instance, the synthesis and structural characterization of isostructural compounds involving fluorophenyl and chlorophenyl rings have provided valuable insights into the design of molecules with potential biological activity (Kariuki et al., 2021). Another study by Ricci & Bertoletti (2009) discusses urea derivatives as cytokinin-like compounds that can regulate plant growth, highlighting the diverse biological applications of urea-based molecules (Ricci & Bertoletti, 2009).
Mechanism of Action
Safety and Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors including its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .
Future Directions
The future directions for research on this compound would likely depend on its intended use. For example, if it were being developed as a drug, future research might focus on optimizing its synthesis, improving its pharmacokinetic properties, and testing its efficacy and safety in preclinical and clinical trials .
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN6O/c16-10-5-7-11(8-6-10)23-14(20-21-22-23)9-18-15(24)19-13-4-2-1-3-12(13)17/h1-8H,9H2,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLADVROKTKUGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[4-(4-Ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2435707.png)
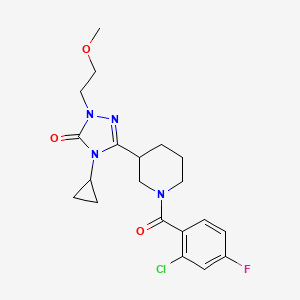
![2-(4-methoxybenzamido)-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2435712.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide](/img/structure/B2435713.png)
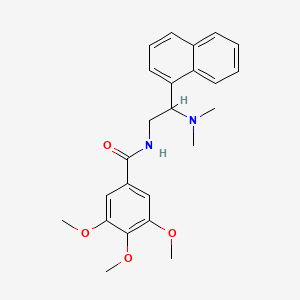
![3-((5-(sec-butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2435716.png)

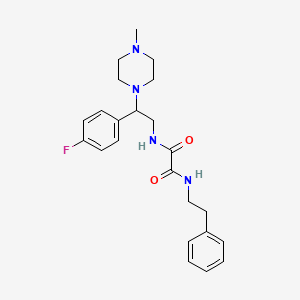
![N-(2,4-dimethoxybenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2435722.png)

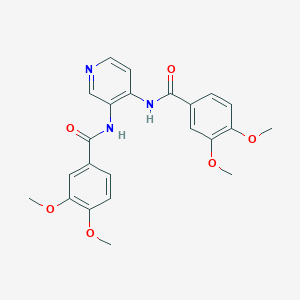
![N-(3,4-dimethoxyphenyl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2435726.png)
